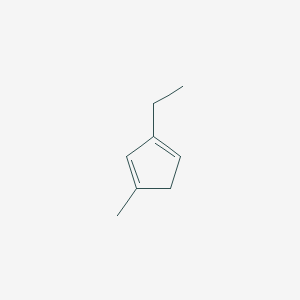

3-Ethyl-1-methylcyclopenta-1,3-diene

概要

説明

3-Ethyl-1-methylcyclopenta-1,3-diene is a cyclic hydrocarbon with the chemical formula C9H14. It is a member of the cyclopentadiene family and has gained significant attention due to its potential biological and industrial applications. The compound is characterized by its unique structure, which offers intriguing possibilities for studying chemical reactions and exploring new synthetic routes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-methylcyclopenta-1,3-diene can be achieved through various methods. One common approach involves the stereoselective synthesis of 1,3-dienes, which can be categorized into multiple strategies such as coupling methods and olefination . Another method includes the reaction between diazo compounds and furans, which features metal-free and additive-free conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the specific industrial requirements and applications.

化学反応の分析

Cycloaddition Reactions (Diels-Alder)

The compound’s 1,3-diene structure makes it a competent diene in [4+2] Diels-Alder reactions. For example, it reacts with electron-deficient dienophiles (e.g., maleic anhydride or ethyl propiolate) to form six-membered bicyclic adducts. These reactions exhibit stereoselectivity influenced by substituent effects and reaction conditions.

Example Reaction

Reacting 3-ethyl-1-methylcyclopenta-1,3-diene with ethyl propiolate under Pd-catalyzed conditions yields bicyclic esters. Key parameters include:

| Reagent/Condition | Role |

|---|---|

| Pd(OAc)₂ (5 mol%) | Catalyst |

| LiBr (1 mmol) | Additive |

| CH₃CN/HOAc (1:1, v/v) | Solvent |

| 60°C, 8 hours | Temperature/Duration |

Product : Ethyl 4-bromo-3-ethyl-3-methylcyclopenta-1,3-dienecarboxylate (isolated yield: 81%) .

Bromination and Halogenation

The compound undergoes regioselective bromination at the less substituted double bond. N-Bromosuccinimide (NBS) or LiBr in the presence of Pd catalysts promotes this transformation.

Example Protocol

-

Substrate : this compound

-

Reagents : NBS (1.2 eq), LiBr (1 mmol), Pd₂(dba)₃ (5 mol%)

-

Conditions : CH₃CN/HOAc (1:1), 60°C, N₂ atmosphere

-

Product : 4-Bromo-3-ethyl-1-methylcyclopenta-1,3-diene (yield: 35–81%) .

Annulation and Cyclization

The compound participates in [3+2] annulation with 1,3-dicarbonyl compounds to synthesize functionalized fulvenes. Acidic conditions facilitate this process, enabling the formation of polysubstituted cyclopentadiene derivatives.

Example Reaction

-

Substrates : this compound derivative + 1,3-dicarbonyl compound

-

Conditions : HCl (1M, aq.), CH₂Cl₂, room temperature

-

Product : (Z)-Ethyl 5-(1-hydroxyethylidene)-3-aroyl-4-methylcyclopenta-1,3-dienecarboxylate

| Entry | Aroyl Group | Yield |

|---|---|---|

| 1 | 4-Methoxybenzoyl | 73% |

| 2 | 1-Naphthoyl | 68% |

Characterization data (e.g., ¹H/¹³C NMR, IR) confirm regioselectivity and stereochemistry .

Oxidation and Reduction (General Pathways)

While specific experimental protocols are less documented in accessible literature, the compound’s theoretical reactivity aligns with typical diene behavior:

-

Oxidation : Potential epoxidation using agents like m-CPBA.

-

Reduction : Hydrogenation over Pd/C to yield saturated cyclopentane derivatives.

Mechanistic Insights

-

Diels-Alder : The reaction proceeds via a concerted mechanism, with endo preference due to secondary orbital interactions.

-

Bromination : Pd-mediated oxidative addition facilitates bromine incorporation at the less hindered double bond.

This compound’s versatility in cycloadditions and functionalization underscores its value in synthesizing complex organic architectures, particularly in medicinal and materials chemistry.

科学的研究の応用

Scientific Research Applications

3-Ethyl-1-methylcyclopenta-1,3-diene has several notable applications in scientific research:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex organic molecules and materials. The compound's unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

- Biological Interactions: The compound's structure enables the study of its interactions with biological systems, potentially leading to insights into metabolic pathways and drug design.

Industrial Applications

- Polymer Production: It is utilized in the production of various polymers, contributing to advancements in material science.

Case Study 1: Diels-Alder Reactions

A study demonstrated the effectiveness of this compound as a diene in Diels-Alder reactions. The compound's reactivity was analyzed in terms of endo/exo stereoselectivity, providing valuable data for the synthesis of bicyclic compounds relevant to pharmaceuticals .

Research into the biological activity of derivatives formed from this compound has shown potential anti-cancer properties. The compound's ability to interact with specific molecular targets suggests avenues for drug development focused on cancer therapies.

作用機序

The mechanism of action of 3-Ethyl-1-methylcyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. For example, in cycloaddition reactions, the compound can act as a diene, participating in [4 + 2] cycloaddition reactions (Diels-Alder reactions) to form six-membered rings . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.

類似化合物との比較

生物活性

3-Ethyl-1-methylcyclopenta-1,3-diene (C9H14) is a cyclic hydrocarbon belonging to the cyclopentadiene family. Its unique structure provides intriguing possibilities for both chemical synthesis and biological research. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Stereoselective Synthesis : This involves the use of coupling methods and olefination strategies to create the desired diene structure.

- Industrial Production : Typically performed under optimized conditions to achieve high yield and purity.

Chemical Reactions

This compound can undergo various reactions:

- Oxidation : Can yield epoxides or other oxygenated derivatives.

- Reduction : Converts it into more saturated hydrocarbons.

- Substitution : Allows for the introduction of different functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can participate in cycloaddition reactions (Diels-Alder reactions), where it acts as a diene to form six-membered rings, which may have implications for drug design and development.

Research Findings

Recent studies have indicated potential biological activities, including:

- Antimicrobial Properties : Investigations have shown that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit certain enzymes involved in cancer cell proliferation, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have explored the biological effects of cyclic dienes:

- Antimicrobial Activity : A study demonstrated that derivatives of cyclopentadienes could inhibit bacterial growth effectively, suggesting a pathway for developing new antibiotics.

- Cancer Cell Line Studies : Research involving human cancer cell lines showed that certain derivatives of this compound led to reduced cell viability, indicating potential therapeutic applications.

Comparative Analysis

| Compound Name | Biological Activity | Notable Findings |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Inhibits bacterial growth; reduces cancer cell viability |

| Cyclopentadiene | Reactive Diene | Forms adducts in Diels-Alder reactions |

| Other Cycloalkenes | Varies (some exhibit similar properties) | Dependent on substituents and structure |

特性

IUPAC Name |

3-ethyl-1-methylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-3-8-5-4-7(2)6-8/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUGDAYMVXBDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592733 | |

| Record name | 3-Ethyl-1-methylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25148-01-0 | |

| Record name | 3-Ethyl-1-methylcyclopenta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。